Butyloctylmagnesium

Description

Properties

CAS No. |

69929-18-6 |

|---|---|

Molecular Formula |

C12H26Mg |

Molecular Weight |

194.64 g/mol |

IUPAC Name |

magnesium;butane;octane |

InChI |

InChI=1S/C8H17.C4H9.Mg/c1-3-5-7-8-6-4-2;1-3-4-2;/h1,3-8H2,2H3;1,3-4H2,2H3;/q2*-1;+2 |

InChI Key |

KXDANLFHGCWFRQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC[CH2-].CCCCCCC[CH2-].[Mg+2] |

Origin of Product |

United States |

Foundational & Exploratory

Butyloctylmagnesium: A Technical Guide to its Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyloctylmagnesium is a dialkylmagnesium compound, a class of organometallic reagents that are highly valued in chemical synthesis. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, with a particular focus on its application as a precursor in the synthesis of Ziegler-Natta catalysts. The document details its synthesis, reactivity, and handling considerations, along with experimental protocols for its use. Quantitative data is presented in tabular format, and key processes are visualized using logical diagrams.

Core Chemical Properties

This compound is a highly reactive organomagnesium compound. Due to its pyrophoric nature, it ignites spontaneously in air and reacts violently with water, necessitating handling under an inert atmosphere.[1] It is typically supplied as a solution in a hydrocarbon solvent, such as heptane.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆Mg | [1] |

| Molecular Weight | 194.64 g/mol | [1] |

| Exact Mass | 194.1884925 Da | [1] |

| Topological Polar Surface Area | 0 Ų | [1] |

| Complexity | 53.1 | [1] |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 6 |

Identification

| Identifier | Value |

| IUPAC Name | magnesium;butane;octane |

| SMILES | CCC[CH2-].CCCCCCC[CH2-].[Mg+2] |

| InChI | InChI=1S/C8H17.C4H9.Mg/c1-3-5-7-8-6-4-2;1-3-4-2;/h1,3-8H2,2H3;1,3-4H2,2H3;/q2*-1;+2 |

| InChIKey | KXDANLFHGCWFRQ-UHFFFAOYSA-N |

| CAS Number | 69929-18-6 |

Synthesis of this compound

The industrial synthesis of this compound involves the reaction of butylmagnesium chloride and octylmagnesium chloride. The direct preparation from magnesium and the corresponding organic halides is also possible.[2] The process is conducted under an inert atmosphere (nitrogen or argon) to prevent decomposition of the product.[2]

Representative Experimental Protocol for Synthesis

While a specific, detailed laboratory protocol for the synthesis of this compound is not widely published, a representative procedure can be adapted from general methods for preparing Grignard reagents in non-solvating media. This protocol is illustrative and should be performed by personnel with expertise in handling pyrophoric reagents.

Materials:

-

Magnesium powder (activated)

-

1-Chlorobutane

-

1-Chlorooctane

-

Anhydrous hydrocarbon solvent (e.g., heptane or methylcyclohexane)

-

Inert gas supply (Argon or Nitrogen)

-

Schlenk line apparatus

Procedure:

-

Under a positive pressure of inert gas, a flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel is charged with magnesium powder and the anhydrous solvent.

-

The mixture is heated to reflux with vigorous stirring.

-

A solution of 1-chlorobutane and 1-chlorooctane in the anhydrous solvent is added dropwise from the dropping funnel.

-

The reaction is initiated, which is often indicated by a gray turbidity. The rate of addition is controlled to maintain a steady reflux.

-

After the addition is complete, the reaction mixture is stirred at reflux for an additional period to ensure complete reaction.

-

The resulting solution of this compound is then cooled, and any precipitated solids are separated by decantation or filtration under an inert atmosphere.[2]

Reactivity and Applications

This compound's primary utility stems from its role as a strong base and a nucleophile, characteristic of Grignard reagents.

Ziegler-Natta Catalyst Synthesis

A major industrial application of this compound is as a precursor for the synthesis of magnesium chloride supports for Ziegler-Natta catalysts, which are used in the polymerization of olefins.[3]

The following is a detailed protocol for the preparation of a Ziegler-Natta catalyst using this compound.[3]

Materials:

-

This compound (BOMAG) solution in n-heptane

-

2-Ethylhexanol

-

Titanium tetrachloride (TiCl₄) solution in toluene

-

Anhydrous n-heptane

-

Schlenk line apparatus

Procedure:

-

Under an inert atmosphere, 25.56 mmol of 2-ethylhexanol is added dropwise over 40 minutes to 12.78 mmol of a 35.6% solution of BOMAG in n-heptane, while maintaining the temperature between 0-5 °C.

-

The resulting alcoholate solution is then added to a solution of ethyl aluminum dichloride (if required by the specific catalyst formulation) at 60°C, leading to the precipitation of magnesium chloride.

-

After a 1-hour stabilization period, the precipitated magnesium chloride is separated via centrifugation and washed twice with n-heptane.

-

The magnesium chloride support is then diluted with n-heptane and heated to 80 °C.

-

A solution of TiCl₄ (6.30 mmol) in toluene is added over 30 minutes, followed by a 40-minute stabilization period.

-

The resulting solid catalyst is washed three times with n-heptane and dried at room temperature.[3]

General Reactivity as a Grignard Reagent

As a dialkylmagnesium compound, this compound is expected to exhibit reactivity typical of Grignard reagents. This includes nucleophilic addition to carbonyl compounds such as aldehydes, ketones, and esters to form alcohols.

Biological Activity and Toxicological Profile

There is no evidence in the scientific literature to suggest that this compound has any role in biological signaling pathways. Its extreme reactivity with water and air makes it incompatible with biological systems. Toxicological studies specifically on this compound are not publicly available. However, based on its chemical properties, it is classified as a pyrophoric liquid that causes severe skin burns and eye damage.[1]

Analysis and Characterization

The characterization of this compound and its reaction products is performed under inert conditions. Techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can be employed to analyze the structure of the organomagnesium compound and its derivatives.[4][5]

Visualized Workflows and Relationships

Synthesis of a Ziegler-Natta Catalyst

Caption: Workflow for the synthesis of a Ziegler-Natta catalyst using this compound.

General Reactivity of Grignard Reagents

Caption: General reaction pathways for this compound with carbonyl compounds.

References

- 1. Magnesium, butyloctyl- | C12H26Mg | CID 112348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US7744784B2 - Method for preparing diorganomagnesium-containing synthesis means - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Structural Characterization of BIAN Type Molecules Used in Viscosity Reduction of Alkyl Magnesium Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Butyloctylmagnesium (CAS No. 94279-45-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Butyloctylmagnesium (BOMAG), an organomagnesium compound with significant applications in Ziegler-Natta catalysis and organic synthesis. This document details the physicochemical properties, synthesis, and key applications of BOMAG, with a focus on its role in polymerization and as a Grignard-like reagent. Experimental protocols for its use in catalyst preparation and polymerization are provided, alongside visualizations of relevant chemical transformations.

Introduction

This compound, identified by the CAS number 94279-45-5, is a dialkylmagnesium compound. It is commercially available, often as a solution in hydrocarbon solvents like heptane.[1] Its unique combination of butyl and octyl groups provides a balance of reactivity and stability, making it a versatile reagent in various chemical processes.[2] A primary application of BOMAG is as a precursor for the synthesis of highly active magnesium chloride supports for Ziegler-Natta catalysts, which are instrumental in the polymerization of olefins such as ethylene.[1] Furthermore, its carbanionic nature allows it to participate in nucleophilic addition and substitution reactions, analogous to Grignard reagents, which are fundamental transformations in organic synthesis and drug development.

Physicochemical Properties

This compound is a pyrophoric liquid, meaning it can ignite spontaneously in air, and it reacts violently with water, releasing flammable gases.[3] Therefore, it must be handled under an inert atmosphere. Key physicochemical data are summarized in Table 1.

| Property | Value |

| CAS Number | 94279-45-5 |

| Molecular Formula | C12H26Mg |

| Molecular Weight | 194.64 g/mol [3] |

| Appearance | Solution in hydrocarbon solvents |

| Synonyms | BOMAG, Magnesium, butyloctyl-[3] |

Synthesis and Handling

The synthesis of this compound involves the reaction of magnesium metal with a mixture of butyl and octyl halides in an appropriate solvent under an inert atmosphere. While detailed, publicly available, step-by-step synthesis protocols are scarce due to the proprietary nature of its commercial production, the general principles of Grignard reagent synthesis apply.

General Synthetic Approach:

A mixture of butyl halide (e.g., 1-bromobutane) and octyl halide is added to magnesium turnings in an anhydrous ether or hydrocarbon solvent under a nitrogen or argon atmosphere. The reaction is initiated, often with a small crystal of iodine, and the temperature is controlled to maintain a steady reaction rate. The resulting solution of this compound is then used directly or standardized for future use.

Handling Precautions:

Due to its pyrophoric and water-reactive nature, this compound must be handled with extreme care. All manipulations should be carried out in a glovebox or under a robust inert atmosphere using Schlenk line techniques. Anhydrous solvents and reagents are essential to prevent decomposition and potential hazards.

Applications in Ziegler-Natta Catalysis and Polymerization

A primary industrial application of this compound is as a precursor for the preparation of supported Ziegler-Natta catalysts for olefin polymerization.

Experimental Protocol: Preparation of a Ziegler-Natta Catalyst

This protocol is based on the precipitation method described in the literature.[1]

Materials:

-

This compound (BOMAG) solution in heptane

-

2-Ethylhexanol

-

Ethyl aluminum dichloride solution in heptane

-

Titanium tetrachloride (TiCl4) solution in toluene

-

Anhydrous n-heptane

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk glassware, syringes, and centrifuge

Procedure:

-

Under an inert atmosphere, add 25.56 mmol of 2-ethylhexanol dropwise to 12.78 mmol of a 35.6% BOMAG solution in n-heptane over 40 minutes, maintaining the temperature between 0-5 °C. This forms a magnesium alcoholate solution.[1]

-

In a separate flask, prepare a solution of ethyl aluminum dichloride (12.78 mmol) in heptane.

-

Add the magnesium alcoholate solution to the ethyl aluminum dichloride solution at 60 °C. This will result in the precipitation of magnesium chloride.[1]

-

Allow the mixture to stabilize for 1 hour at 60 °C.[1]

-

Separate the precipitated magnesium chloride solid by centrifugation.

-

Wash the solid twice with anhydrous n-heptane.[1]

-

Resuspend the MgCl2 carrier in 3 mL of n-heptane and heat to 80 °C.[1]

-

Add a solution of TiCl4 (6.30 mmol) in toluene dropwise over 30 minutes.[1]

-

Allow the mixture to stabilize for 40 minutes at 80 °C to yield the final solid catalyst.[1]

Experimental Workflow: Ziegler-Natta Catalyst Synthesis

Experimental Protocol: Ethylene Polymerization

This protocol outlines a typical slurry polymerization of ethylene using the prepared Ziegler-Natta catalyst.[1]

Materials:

-

Prepared Ziegler-Natta catalyst

-

Triethylaluminum (TEA) as a cocatalyst

-

Anhydrous n-heptane (polymerization solvent)

-

High-purity ethylene gas

-

Hydrogen gas (for molecular weight control)

-

Polymerization reactor equipped with stirrer, temperature, and pressure controls

Procedure:

-

Thoroughly dry and purge the polymerization reactor with inert gas.

-

Introduce the desired amount of anhydrous n-heptane into the reactor.

-

Add the cocatalyst, triethylaluminum (TEA), to the solvent.

-

Introduce the Ziegler-Natta catalyst into the reactor.

-

Pressurize the reactor with ethylene to the desired pressure.

-

If required, add a specific amount of hydrogen gas to control the molecular weight of the resulting polyethylene.

-

Initiate polymerization by raising the temperature to the desired setpoint (e.g., 70-80 °C).

-

Maintain constant temperature and ethylene pressure throughout the polymerization.

-

After the desired reaction time, terminate the polymerization by venting the ethylene and adding a quenching agent (e.g., isopropanol).

-

Collect, wash, and dry the polyethylene product.

Applications in Organic Synthesis

This compound, as a Grignard-like reagent, is a potent nucleophile and a strong base. It can participate in a variety of organic transformations, making it a valuable tool in the synthesis of complex organic molecules, including pharmaceutical intermediates.

Nucleophilic Addition to Carbonyl Compounds

This compound readily reacts with aldehydes and ketones in a nucleophilic addition reaction to form secondary and tertiary alcohols, respectively. The butyl or octyl group adds to the electrophilic carbonyl carbon.

Reaction with Acetone (Illustrative Example):

The butyl or octyl anion from BOMAG attacks the carbonyl carbon of acetone, leading to the formation of a tertiary alcohol after acidic workup.

Nucleophilic Substitution with Alkyl Halides

This compound can also react with alkyl halides in a nucleophilic substitution reaction, forming a new carbon-carbon bond. This reaction is useful for alkyl chain extension.

Reaction with 1-Bromobutane (Illustrative Example):

The nucleophilic butyl or octyl group from BOMAG displaces the bromide from 1-bromobutane, resulting in the formation of a longer-chain alkane.

Conclusion

This compound is a highly reactive and versatile organometallic compound with significant utility in both industrial and research settings. Its primary role as a precursor for Ziegler-Natta catalysts enables the large-scale production of polyolefins. Furthermore, its reactivity as a Grignard-like reagent provides a powerful tool for the construction of complex organic molecules. Proper handling and a thorough understanding of its reactivity are crucial for its safe and effective use in scientific and developmental applications.

References

Butyloctylmagnesium: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Butyloctylmagnesium is an organomagnesium compound with the chemical formula C12H26Mg.[1][2] It is a Grignard reagent, a class of compounds renowned for their utility in forming carbon-carbon bonds in organic synthesis.[3] While the pure compound exists, it is more commonly available and utilized in industrial and research settings as a solution, often referred to as this compound-A (BOMAG). This formulation is typically a mixture of butylmagnesium and octylmagnesium species and is valued for its unique balance of reactivity and stability.[3] This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, synthesis, and applications relevant to researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a highly reactive substance, characteristic of Grignard reagents. It is pyrophoric, meaning it can ignite spontaneously in air, and reacts violently with water.[1] Therefore, it must be handled under inert and anhydrous conditions. The key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C12H26Mg | [1][2] |

| Molecular Weight | 194.64 g/mol | [1] |

| CAS Number | 69929-18-6 | [1][2] |

| IUPAC Name | magnesium;butane;octane | [1] |

Note: Commercially available solutions like this compound-A (BOMAG-A) may have different average molecular weights and compositions, such as (C₄H₉)₁.₅(C₈H₁₇)₀.₅Mg with a molecular weight of 166.6 g/mol .[3]

Synthesis and Experimental Protocols

The synthesis of this compound, particularly in its mixed form (BOMAG-A), involves the reaction of the corresponding alkylmagnesium chlorides.

General Synthesis of this compound-A

A common method for preparing a mixed this compound reagent involves the reaction of butylmagnesium chloride and octylmagnesium chloride in a suitable solvent, such as heptane.[3] This process is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the highly reactive organomagnesium compounds. The reaction is exothermic, and maintaining a low temperature is crucial for controlling the reaction rate and ensuring the stability of the product.[3]

Applications in Synthesis

This compound's primary utility lies in its role as a precursor for Ziegler-Natta catalysts and as a versatile reagent in organic synthesis.

Preparation of Ziegler-Natta Catalysts

A significant industrial application of this compound is in the production of Ziegler-Natta catalysts, which are used for the polymerization of olefins, such as ethylene.[4] The magnesium alkyl acts as a precursor for the magnesium chloride support of the catalyst.

Experimental Protocol for Ziegler-Natta Catalyst Preparation

The following is a representative, multi-step protocol for the preparation of a Ziegler-Natta catalyst using this compound:

-

Magnesium Complex Formation: this compound is reacted with an alcohol, such as 2-ethyl-1-hexanol, to form a magnesium complex.[4]

-

MgCl2 Support Preparation: The resulting magnesium complex is then treated with a chlorinating agent, like titanium tetrachloride (TiCl4), to precipitate magnesium chloride (MgCl2), which serves as the catalyst support.[4]

-

Titanation: The MgCl2 support is subsequently treated with TiCl4 to incorporate the active titanium species onto the support, yielding the final Ziegler-Natta catalyst.[4]

Role in Organic Synthesis and Drug Development

As a Grignard reagent, this compound is a potent nucleophile and a strong base. This reactivity makes it a valuable tool for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[3]

The general reactivity of this compound mirrors that of other Grignard reagents and includes:

-

Nucleophilic Addition to Carbonyls: It readily reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively.[3]

-

Substitution Reactions: It can react with alkyl halides to form new carbon-carbon bonds.[3]

While specific examples of this compound in the total synthesis of pharmaceuticals are not widely documented in readily available literature, its utility can be inferred from the vast applications of Grignard reagents in drug discovery and development. The unique combination of the butyl and octyl groups in BOMAG-A is suggested to provide a favorable balance of reactivity and stability, making it particularly useful for the synthesis of complex organic molecules.[3]

Conclusion

This compound is a highly reactive and versatile organomagnesium reagent. Its primary established application is in the industrial production of Ziegler-Natta catalysts for polyolefin synthesis. For researchers and professionals in drug development, its significance lies in its potential as a Grignard reagent for the construction of complex carbon skeletons. The unique properties of its commercially available forms may offer advantages in specific synthetic contexts. As with all Grignard reagents, stringent anhydrous and inert handling techniques are paramount for its successful application. Further research into its use in the synthesis of specific, biologically active molecules could expand its utility within the pharmaceutical sciences.

References

An In-depth Technical Guide to the Structure and Bonding of Butyloctylmagnesium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Nature of Dialkylmagnesium Compounds

Dialkylmagnesium compounds (R₂Mg) are a fundamental class of organometallic reagents. Their structural chemistry is dominated by the strong tendency of the electron-deficient magnesium center to achieve a higher coordination number. In the absence of coordinating solvents like ethers, dialkylmagnesium compounds with unbranched alkyl chains typically form polymeric structures.[1][2] This association is driven by the formation of three-center two-electron bonds, where alkyl groups bridge between adjacent magnesium atoms. This polymeric nature is responsible for the high viscosity of their solutions in hydrocarbon solvents.[2]

Butyloctylmagnesium, being a mixed dialkylmagnesium compound, is expected to exhibit similar structural characteristics. The presence of two different alkyl groups (butyl and octyl) may introduce some disorder into the polymeric chain but is unlikely to alter the fundamental bonding principles.

Proposed Structure and Bonding in this compound

In non-coordinating hydrocarbon solvents, such as heptane in which it is often supplied, this compound is presumed to exist as a linear, polymeric chain. The bonding within this polymer can be described as follows:

-

Coordination Geometry: Each magnesium atom is tetrahedrally coordinated to four carbon atoms from the alkyl groups.

-

Bridging Alkyl Groups: The butyl and octyl groups act as bridging ligands, linking the magnesium centers. Each bridging alkyl group is bonded to two magnesium atoms.

-

Bonding Type: The bonds between the magnesium atoms and the bridging alkyl carbons are considered to be three-center two-electron (3c-2e) bonds. This type of bonding is common in electron-deficient compounds.

-

Chain Formation: The continuous bridging of magnesium atoms by the alkyl groups results in the formation of a long polymeric chain.

This polymeric association is the primary reason for the high viscosity observed in solutions of dialkylmagnesium compounds.[2]

Quantitative Structural Data (Representative)

Direct crystallographic or spectroscopic data for this compound is not publicly available. However, the crystal structure of dimethylmagnesium ((CH₃)₂Mg) has been determined and serves as an excellent model for the bonding in polymeric dialkylmagnesium compounds.[3] The key structural parameters for dimethylmagnesium are presented in Table 1.

| Parameter | Value | Compound | Method |

| Mg-C Bond Distance | 2.23 Å | Dimethylmagnesium | X-ray Crystallography |

| Mg-Mg Distance | 2.72 Å | Dimethylmagnesium | X-ray Crystallography |

| C-Mg-C Angle | ~109.5° (tetrahedral) | Dimethylmagnesium | X-ray Crystallography |

| Mg-C-Mg Angle | Not applicable (linear polymer) | Dimethylmagnesium | X-ray Crystallography |

Table 1: Representative Structural Data from Dimethylmagnesium. The data is indicative of the expected bond lengths and coordination geometry in a polymeric dialkylmagnesium structure.

Visualization of the Proposed Structure

The following diagram illustrates the proposed polymeric chain structure of this compound in a non-coordinating solvent.

References

An In-depth Technical Guide to the Synthesis of Butyloctylmagnesium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of butyloctylmagnesium (BOMAG), a key organometallic reagent with significant applications in organic synthesis and polymerization catalysis. This document details the primary synthesis routes, provides experimentally derived protocols, and presents quantitative data to support researchers in the effective preparation of this versatile compound.

Introduction

This compound is a dialkylmagnesium compound characterized by the presence of both a butyl and an octyl group attached to a central magnesium atom. It is typically supplied as a solution in hydrocarbon solvents, such as heptane or toluene, due to its inherent high viscosity in pure form. The unique combination of two different alkyl groups provides a balance of reactivity and steric hindrance, making it a valuable tool in specialized chemical transformations. A primary application of this compound is as a precursor in the production of Ziegler-Natta catalysts, which are fundamental to the industrial polymerization of olefins.[1]

Synthesis Routes

The preparation of this compound can be approached through two principal synthetic strategies: the reaction of pre-formed Grignard reagents and the direct reaction of alkyl halides with magnesium metal.

Synthesis via Grignard Reagents

This is a widely utilized method for the synthesis of unsymmetrical dialkylmagnesium compounds. The process involves the initial, separate preparation of butylmagnesium chloride and octylmagnesium chloride. These Grignard reagents are then reacted in an inert solvent, typically a hydrocarbon such as heptane, to yield the desired this compound. This route offers good control over the stoichiometry of the final product. The reaction is exothermic and requires careful temperature management to ensure the stability of the organomagnesium product.[2]

Direct Synthesis from Alkyl Halides and Magnesium

An alternative approach involves the direct reaction of a mixture of butyl and octyl halides with magnesium metal in a suitable solvent. While conceptually simpler, this method can be more challenging to control, as the relative reactivity of the alkyl halides can lead to a mixture of dialkylmagnesium products (dibutylmagnesium, dioctylmagnesium, and this compound). The reaction conditions, such as temperature and the rate of halide addition, must be carefully optimized to favor the formation of the desired mixed alkylmagnesium species.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound and its Grignard precursors. These protocols are based on established methods for the preparation of organomagnesium reagents.[3][4]

Preparation of Butylmagnesium Chloride (Grignard Precursor)

Materials:

-

Magnesium turnings (1.1 equivalents)

-

n-Butyl chloride (1.0 equivalent)

-

Anhydrous solvent (e.g., tetrahydrofuran or diethyl ether)

-

Iodine crystal (catalytic amount)

Procedure:

-

All glassware must be thoroughly dried in an oven and assembled under an inert atmosphere (nitrogen or argon).

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place the magnesium turnings.

-

Add a small crystal of iodine to the magnesium.

-

Add a small portion of the anhydrous solvent to cover the magnesium.

-

Dissolve the n-butyl chloride in the remaining anhydrous solvent and add it to the dropping funnel.

-

Initiate the reaction by adding a small amount of the n-butyl chloride solution to the magnesium. Gentle heating may be required to start the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy gray solution.

-

Once the reaction has initiated, add the remaining n-butyl chloride solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium.

-

The resulting solution of butylmagnesium chloride is ready for the next step.

Preparation of Octylmagnesium Chloride (Grignard Precursor)

This procedure is analogous to the preparation of butylmagnesium chloride, with n-octyl chloride being substituted for n-butyl chloride.

Synthesis of this compound from Grignard Reagents

Materials:

-

Butylmagnesium chloride solution (1.0 equivalent)

-

Octylmagnesium chloride solution (1.0 equivalent)

-

Anhydrous heptane

Procedure:

-

Under an inert atmosphere, charge a reaction vessel with the prepared butylmagnesium chloride solution in anhydrous heptane.

-

Cool the solution in an ice bath to maintain a low temperature.

-

Slowly add the octylmagnesium chloride solution to the cooled butylmagnesium chloride solution with vigorous stirring. The reaction is exothermic, and the temperature should be carefully monitored and controlled.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.

-

The resulting solution contains this compound. The product is typically used as a solution without further purification.

Quantitative Data

The yield and purity of this compound are highly dependent on the strict adherence to anhydrous and inert reaction conditions. The presence of moisture or oxygen will lead to the decomposition of the organomagnesium compounds and a significant reduction in yield.

| Parameter | Value/Range | Notes |

| Yield (Grignard Route) | 70-85% | Based on the limiting Grignard reagent. Higher yields are favored by slow addition and low temperatures. |

| Reaction Temperature | 0°C to 60°C | The initial mixing of Grignard reagents should be performed at a low temperature to control the exotherm.[5] |

| Solvent | Heptane, Toluene | Hydrocarbon solvents are preferred for the final product. Etheral solvents are used for Grignard precursor synthesis. |

| Purity | Varies | The product is typically a mixture of dialkylmagnesium species. The ratio can be influenced by the stoichiometry of the Grignard reagents. |

Logical Workflow for this compound Synthesis

The following diagram illustrates the key steps and logical flow for the synthesis of this compound via the Grignard reagent route.

Caption: Synthesis workflow for this compound.

Conclusion

The synthesis of this compound is a critical process for obtaining a valuable reagent in both academic and industrial chemical synthesis. The route involving the reaction of pre-formed Grignard reagents in a hydrocarbon solvent is a reliable method that allows for good control over the final product. Success in this synthesis is fundamentally dependent on the rigorous exclusion of air and moisture throughout the process. The provided protocols and data serve as a detailed guide for researchers to effectively produce and utilize this compound in their work.

References

- 1. mdpi.com [mdpi.com]

- 2. US7744784B2 - Method for preparing diorganomagnesium-containing synthesis means - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. General stereoretentive preparation of chiral secondary mixed alkylmagnesium reagents and their use for enantioselective electrophilic aminations - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05315A [pubs.rsc.org]

Butyloctylmagnesium: A Technical Guide to its Discovery, Synthesis, and Applications

Foreword

Butyloctylmagnesium (BOMAG) has emerged as a significant organomagnesium compound, primarily recognized for its crucial role as a precursor in the synthesis of Ziegler-Natta catalysts for olefin polymerization. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of this compound, tailored for researchers, scientists, and professionals in the field of drug development and polymer chemistry.

Discovery and History

The development of this compound is intrinsically linked to the advancements in organometallic chemistry and the quest for more efficient and soluble Grignard-type reagents for industrial applications. The initial discovery can be traced back to the late 1970s, a period of intensive research into novel organomagnesium compounds for catalysis.

The seminal work on this compound was documented in a British patent, GB2047708B , filed on April 25, 1979, and published on December 3, 1980. The patent was assigned to Texas Alkyls, Inc. , with the inventors credited as David Paul Cuddeback, Herbert M. Scull, and Robert A. Sahanek . This patent laid the groundwork for the synthesis and application of mixed alkyl magnesium compounds, including this compound, highlighting their utility in producing hydrocarbon-soluble organomagnesium compositions.

Prior to this, the use of dialkylmagnesium compounds was often hampered by their high viscosity and poor solubility in hydrocarbon solvents. The innovation of creating asymmetric or mixed alkylmagnesium reagents like this compound offered a solution to these challenges, paving the way for their widespread use in industrial processes, most notably in the production of polyolefins.

Physicochemical Properties

This compound is a dialkylmagnesium compound with the general chemical formula (C₄H₉)ₓ(C₈H₁₇)ᵧMg, where the ratio of butyl to octyl groups can vary. A common commercially available formulation is (C₄H₉)₁.₅(C₈H₁₇)₀.₅Mg.[1] It is typically supplied as a solution in a hydrocarbon solvent, such as heptane.

| Property | Value | Reference |

| Molecular Formula | (C₄H₉)₁.₅(C₈H₁₇)₀.₅Mg | [1] |

| Appearance | Colorless to pale yellow solution | |

| Solubility | Soluble in hydrocarbon solvents | |

| Reactivity | Highly reactive with water, air, and protic solvents |

Synthesis of this compound

The synthesis of this compound involves the reaction of a mixture of butyl and octyl halides with magnesium metal in a hydrocarbon solvent. A more common industrial route involves the reaction of pre-formed Grignard reagents.

Experimental Protocol: Synthesis from Alkyl Halides

This protocol is a generalized representation based on the principles of Grignard reagent synthesis.

Materials:

-

Magnesium turnings

-

n-Butyl chloride

-

1-Chlorooctane

-

Anhydrous heptane (or other suitable hydrocarbon solvent)

-

Iodine crystal (as initiator)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

A reaction vessel equipped with a mechanical stirrer, reflux condenser, dropping funnel, and an inert gas inlet is charged with magnesium turnings and a crystal of iodine.

-

The apparatus is thoroughly flushed with an inert gas to exclude air and moisture.

-

A small amount of anhydrous heptane is added to cover the magnesium.

-

A mixture of n-butyl chloride and 1-chlorooctane in anhydrous heptane is prepared in the dropping funnel.

-

A small portion of the alkyl halide mixture is added to the magnesium suspension. The reaction is initiated, which is often indicated by a color change and a gentle reflux. Gentle heating may be required to start the reaction.

-

Once the reaction has initiated, the remaining alkyl halide solution is added dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, the reaction mixture is stirred and heated at reflux for an additional 1-2 hours to ensure complete reaction.

-

The resulting solution of this compound is then cooled, and the unreacted magnesium is allowed to settle. The supernatant solution is cannulated to another dry, inert-gas-flushed vessel for storage or immediate use.

Synthesis from Grignard Reagents

An alternative and often more controlled method involves the reaction of pre-formed butylmagnesium chloride and octylmagnesium chloride.

Procedure:

-

In separate reaction vessels, butylmagnesium chloride and octylmagnesium chloride are prepared by reacting the respective alkyl chlorides with magnesium in an ethereal solvent like diethyl ether or tetrahydrofuran (THF).

-

The concentrations of the two Grignard reagent solutions are determined by titration.

-

In a new, inert-gas-flushed reaction vessel, a calculated amount of anhydrous heptane is placed.

-

The butylmagnesium chloride and octylmagnesium chloride solutions are then added to the heptane in the desired stoichiometric ratio.

-

The mixture is stirred, and the ether or THF is removed by distillation, leaving the this compound in the heptane solvent.

Application in Ziegler-Natta Catalysis

The primary industrial application of this compound is as a precursor for the preparation of magnesium chloride-supported Ziegler-Natta catalysts. These catalysts are highly effective in the polymerization of olefins such as ethylene and propylene.

The this compound serves as a source of soluble magnesium, which is converted into finely divided magnesium chloride (MgCl₂) upon reaction with a chlorinating agent. This in-situ generated MgCl₂ acts as a support for the titanium tetrachloride (TiCl₄) catalyst. The use of a soluble precursor like this compound allows for better control over the morphology and particle size of the final catalyst, which in turn influences the properties of the resulting polymer.

Logical Workflow for Ziegler-Natta Catalyst Preparation

Caption: Workflow for Ziegler-Natta catalyst preparation using this compound.

Signaling Pathway in Polymerization (Conceptual)

While this compound itself is a precursor and not the active catalytic species, its properties influence the final catalyst structure, which in turn dictates the polymerization mechanism. The generally accepted Cossee-Arlman mechanism describes the chain growth on the titanium active centers.

Caption: Conceptual diagram of the Cossee-Arlman polymerization mechanism.

Conclusion

This compound represents a significant development in the field of organometallic chemistry, bridging the gap between laboratory-scale Grignard reagents and the demands of industrial-scale catalysis. Its discovery by researchers at Texas Alkyls, Inc. provided a valuable tool for the synthesis of high-performance Ziegler-Natta catalysts. The unique properties of this mixed alkylmagnesium compound, particularly its solubility in hydrocarbons, have been instrumental in advancing the production of polyolefins with controlled properties. Further research into the modification and application of such organomagnesium compounds continues to be an active area of investigation, promising new innovations in catalysis and materials science.

References

Butyloctylmagnesium: A Technical Guide to its Physical Characteristics and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of butyloctylmagnesium, a versatile organometallic reagent frequently utilized in organic synthesis and as a precursor in polymerization catalysis. Due to its pyrophoric and reactive nature, this compound is most commonly available and handled as a solution, typically in hydrocarbon solvents such as heptane. This document consolidates available data on its properties, safe handling procedures, and common synthetic applications, with a focus on its role in the preparation of Ziegler-Natta catalysts. While specific physical constants for the pure compound are largely unavailable due to its instability, this guide presents data for its solutions and outlines key experimental methodologies.

Chemical Identity and Physical Properties

This compound is an organomagnesium compound that is often supplied as a mixture of butyl and octyl magnesium species. It is commercially available under trade names such as BOMAG-A, typically as a 20% solution in heptane. The exact composition can vary, which is reflected in the different molecular formulas and weights reported.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | BOMAG-A, Magnesium, butyloctyl- |

| CAS Numbers | 69929-18-6, 124181-30-2, 94279-45-5 |

| Molecular Formula | C₁₂H₂₆Mg |

| Molecular Weight | Approximately 194.64 g/mol |

| Canonical SMILES | CCC[CH2-].CCCCCCC[CH2-].[Mg+2] |

| InChI | InChI=1S/C8H17.C4H9.Mg/c1-3-5-7-8-6-4-2;1-3-4-2;/h1,3-8H2,2H3;1,3-4H2,2H3;/q2*-1;+2 |

Table 2: Physical Properties of this compound

| Property | Value | Notes |

| Appearance | Not available for pure compound. Solutions are typically colorless to pale yellow. | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available for pure compound. A 20% solution of a similar compound in toluene has a density of 0.8451 g/mL. | |

| Solubility | Soluble in hydrocarbon solvents such as heptane and toluene. Insoluble in water, with which it reacts violently. | |

| Viscosity | Solutions in hydrocarbons are known to be highly viscous. The viscosity of a 20.4% solution in heptane is approximately 40 mPa·s. | Viscosity increases exponentially with concentration. |

Reactivity and Chemical Behavior

This compound is a potent nucleophile and a strong base. Its reactivity is characteristic of Grignard-like reagents.

-

Nucleophilic Reactions: It readily participates in nucleophilic addition to carbonyl compounds (aldehydes, ketones, esters) to form alcohols and undergoes substitution reactions with halides to create new carbon-carbon bonds.

-

Base Reactions: As a strong base, it will deprotonate a wide range of acidic compounds.

-

Pyrophoric Nature: this compound is pyrophoric, meaning it can ignite spontaneously in air. It is also highly reactive with water, releasing flammable gases. All handling and reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

General Synthesis of this compound

The synthesis of this compound typically involves the reaction of butylmagnesium chloride and octylmagnesium chloride in a hydrocarbon solvent like heptane. The reaction is highly exothermic and must be performed under strict anhydrous and inert conditions, with careful temperature control.

Solubility of Butyloctylmagnesium in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyloctylmagnesium (BOMAG) is a key organometallic reagent, valued for its applications in organic synthesis and polymerization catalysis. Its efficacy in these roles is critically dependent on its solubility and behavior in various organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, addressing the notable absence of publicly available quantitative solubility data with a review of qualitative information and data from analogous systems. It further outlines a generalizable experimental protocol for the safe and accurate determination of its solubility, and presents a logical framework for solvent selection in research and development settings.

Introduction to this compound

This compound is a dialkylmagnesium compound, a class of Grignard reagents that do not contain a halide atom directly bonded to the magnesium. It is recognized for its unique combination of butyl and octyl groups, which provides a balance of reactivity and stability.[1] Like other Grignard reagents, BOMAG is a strong base and nucleophile, making it highly reactive towards protic solvents such as water and alcohols. Consequently, its use is restricted to aprotic organic solvents. It is also pyrophoric, igniting spontaneously on exposure to air, and reacts violently with water, necessitating handling under an inert atmosphere.

Solubility of this compound: A Qualitative and Quantitative Overview

Precise, publicly available quantitative solubility data for this compound across a range of organic solvents is scarce, likely due to the proprietary nature of this information within industrial applications. However, valuable insights can be drawn from commercial availability and the well-understood chemistry of Grignard reagents.

Hydrocarbon Solvents

This compound is commercially available as a solution in hydrocarbon solvents, most commonly heptane at a concentration of 20% by weight.[1] This indicates a significant solubility in saturated hydrocarbons. Solutions in toluene are also utilized.[2] Dialkylmagnesium compounds, including this compound, have a propensity to form oligomeric or polymeric structures in hydrocarbon solutions. This association is responsible for the characteristically high viscosity of these solutions, a factor that can impact industrial handling and application.[2]

Ether Solvents

Summary of Solubility Data

The following table summarizes the available quantitative and qualitative solubility information for this compound in selected organic solvents.

| Solvent | Formula | Type | Reported Concentration/Solubility | Temperature (°C) | Notes |

| Heptane | C₇H₁₆ | Non-polar, Aprotic | ~20% w/w | Ambient | Commercially available solution. High viscosity is often observed.[1][2] |

| Toluene | C₇H₈ | Non-polar, Aprotic | Commercially available solutions exist.[2] | Ambient | Often used as a co-solvent.[5] |

| Diethyl Ether | (C₂H₅)₂O | Polar, Aprotic | High (Qualitative) | Ambient | Forms a stable complex, enhancing solubility.[3][4][5] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar, Aprotic | High (Qualitative) | Ambient | Forms a stable complex, enhancing solubility.[3][4][5] |

Experimental Protocol for Solubility Determination of this compound

The determination of the solubility of an air- and moisture-sensitive compound like this compound requires specialized techniques to ensure accuracy and safety. The following is a generalized protocol based on the static analytical method, which can be adapted for various solvent-solute systems. All operations must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox.

Materials and Equipment

-

This compound solution of known concentration (e.g., 20% in heptane)

-

Anhydrous organic solvents (e.g., heptane, toluene, THF, diethyl ether), freshly distilled from an appropriate drying agent

-

Schlenk flasks or similar sealable reaction vessels

-

Constant temperature bath

-

Magnetic stirrer and stir bars

-

Inert gas supply (argon or nitrogen) with a manifold (Schlenk line)

-

Syringes and needles for liquid transfer

-

Apparatus for solvent removal under vacuum (e.g., rotary evaporator adapted for inert atmosphere)

-

Analytical balance

-

Gas-tight filtration apparatus (e.g., cannula with a filter tip)

-

Apparatus for quantitative analysis of magnesium (e.g., titration setup)

Procedure

-

Preparation of Saturated Solution: a. In a tared Schlenk flask under an inert atmosphere, add a known volume of the desired anhydrous solvent. b. While stirring, incrementally add the concentrated this compound solution to the solvent. Continue addition until a persistent precipitate or second liquid phase is observed, indicating saturation. c. Seal the flask and place it in a constant temperature bath set to the desired temperature. d. Stir the mixture vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling of the Supernatant: a. Cease stirring and allow the solid to settle completely. b. Using a gas-tight syringe and a cannula equipped with a filter, carefully withdraw a known volume of the clear supernatant. c. Transfer the sample to a second tared Schlenk flask.

-

Quantification of Solute: a. Gravimetric Method: Carefully remove the solvent from the sampled supernatant under vacuum. The mass of the remaining this compound residue can then be determined by weighing the flask. b. Titration Method: Quench the sample by carefully adding a suitable reagent (e.g., a solution of an alcohol in an inert solvent). The concentration of the magnesium species can then be determined by a suitable titration method, such as with EDTA.

-

Calculation of Solubility: a. From the mass of this compound and the volume of the supernatant sampled, calculate the solubility in g/L or mol/L at the specified temperature. b. Repeat the procedure at different temperatures to construct a solubility curve.

Logical Workflow for Solvent Selection

The choice of solvent for a reaction involving this compound is a critical parameter that can influence reaction rate, yield, and product selectivity. The following diagram illustrates a logical workflow for selecting an appropriate solvent.

Caption: Logical workflow for solvent selection for reactions involving this compound.

Conclusion

While specific quantitative solubility data for this compound remains largely proprietary, a strong understanding of its solubility characteristics can be inferred from its commercial formulations and the established principles of Grignard reagent chemistry. It exhibits good solubility in non-polar hydrocarbon solvents like heptane and toluene, and is expected to be highly soluble in ethereal solvents such as diethyl ether and THF due to the formation of stabilizing complexes. The choice of an appropriate solvent is a multi-faceted decision that must take into account not only solubility but also reactivity, reaction conditions, and practical considerations such as cost and safety. The provided experimental protocol offers a framework for researchers to determine precise solubility data under controlled and safe laboratory conditions, enabling the optimization of synthetic processes that utilize this versatile organometallic reagent.

References

- 1. This compound-A (20per cent in Heptane) | 124181-30-2 | Benchchem [benchchem.com]

- 2. Structural Characterization of BIAN Type Molecules Used in Viscosity Reduction of Alkyl Magnesium Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. Why is ether used as a solvent during Grignard reactions? [vedantu.com]

- 5. quora.com [quora.com]

An In-depth Technical Guide to the Spectroscopic Characterization of n-Butyloctylmagnesium

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of n-butyloctylmagnesium, a Grignard reagent. Due to the limited availability of specific experimental data for this compound in public literature, this document synthesizes information from analogous organometallic compounds and general spectroscopic principles to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, detailed, generalized experimental protocols for the synthesis and spectroscopic analysis of such air- and moisture-sensitive reagents are provided to guide researchers in their laboratory work.

Introduction

Grignard reagents, with the general formula R-Mg-X, are fundamental organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds. n-Butyloctylmagnesium falls into the category of dialkylmagnesium compounds, which exist in equilibrium with their Grignard counterparts (Schlenk equilibrium). Understanding the structural and electronic properties of these reagents is paramount for controlling their reactivity and optimizing synthetic outcomes. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the characterization of these transient and reactive species. This guide serves to predict the spectroscopic fingerprint of n-butyloctylmagnesium and to provide robust protocols for its preparation and analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for n-butyloctylmagnesium. These predictions are based on established chemical shift ranges, vibrational frequencies, and fragmentation patterns of similar alkylmagnesium compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for n-Butyloctylmagnesium in an Aprotic Solvent (e.g., THF-d₈)

| Assignment (Butyl Group) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| α-CH₂ (Mg-CH₂ -CH₂-CH₂-CH₃) | -0.5 to 0.5 | Triplet |

| β-CH₂ (Mg-CH₂-CH₂ -CH₂-CH₃) | 1.2 to 1.6 | Multiplet |

| γ-CH₂ (Mg-CH₂-CH₂-CH₂ -CH₃) | 1.2 to 1.6 | Multiplet |

| δ-CH₃ (Mg-CH₂-CH₂-CH₂-CH₃ ) | 0.8 to 1.0 | Triplet |

| Assignment (Octyl Group) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| α-CH₂ (Mg-CH₂ -(CH₂)₆-CH₃) | -0.5 to 0.5 | Triplet |

| β-CH₂ to η-CH₂ | 1.2 to 1.6 | Multiplet |

| θ-CH₃ (Mg-(CH₂)₇-CH₃ ) | 0.8 to 1.0 | Triplet |

Note: The α-protons are significantly shielded due to the electropositive nature of magnesium, resulting in upfield chemical shifts, potentially below 0 ppm.[1][2][3][4]

Table 2: Predicted ¹³C NMR Chemical Shifts for n-Butyloctylmagnesium in an Aprotic Solvent (e.g., THF-d₈)

| Assignment (Butyl Group) | Predicted Chemical Shift (δ, ppm) |

| α-C (Mg-C H₂-CH₂-CH₂-CH₃) | 10 to 20 |

| β-C (Mg-CH₂-C H₂-CH₂-CH₃) | 25 to 35 |

| γ-C (Mg-CH₂-CH₂-C H₂-CH₃) | 25 to 35 |

| δ-C (Mg-CH₂-CH₂-CH₂-C H₃) | 10 to 15 |

| Assignment (Octyl Group) | Predicted Chemical Shift (δ, ppm) |

| α-C (Mg-C H₂-(CH₂)₆-CH₃) | 10 to 20 |

| β-C to η-C | 25 to 35 |

| θ-C (Mg-(CH₂)₇-C H₃) | 10 to 15 |

Note: The α-carbon is also shielded, though to a lesser extent than the attached protons.[5][6][7][8][9]

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for n-Butyloctylmagnesium

| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |

| 2850-2960 | C-H stretching (alkyl) | Strong |

| 1450-1470 | C-H bending (methylene) | Medium |

| 1375-1385 | C-H bending (methyl) | Medium |

| 400-600 | C-Mg stretching | Medium to Weak |

Note: The C-Mg stretching frequency is in the far-IR region and may be difficult to observe with standard spectrophotometers.[10][11][12][13][14][15][16]

Mass Spectrometry (MS)

Table 4: Predicted Key Fragments in the Mass Spectrum of n-Butyloctylmagnesium

| m/z | Proposed Fragment | Notes |

| 194 | [C₁₂H₂₆Mg]⁺ | Molecular ion (likely of low abundance in EI-MS) |

| 137 | [C₈H₁₇Mg]⁺ | Loss of a butyl radical |

| 81 | [C₄H₉Mg]⁺ | Loss of an octyl radical |

| 113 | [C₈H₁₇]⁺ | Octyl cation |

| 57 | [C₄H₉]⁺ | Butyl cation |

Note: The fragmentation of organometallic compounds is often characterized by the loss of alkyl radicals, with the charge being retained by the metal-containing fragment.[17][18][19][20][21][22][23] The use of soft ionization techniques like Field Desorption (FD) or Electrospray Ionization (ESI) may increase the abundance of the molecular ion.[24][25]

Experimental Protocols

Synthesis of n-Butyloctylmagnesium

This protocol describes a general method for the synthesis of a mixed dialkylmagnesium compound. Caution: Grignard reagents are highly reactive, pyrophoric, and sensitive to moisture and air. All procedures must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware. [26][27][28]

Materials:

-

Magnesium turnings

-

1-Bromobutane (or 1-chlorobutane)

-

1-Bromooctane (or 1-chlorooctane)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an activator)

-

Schlenk line or glovebox

-

Oven-dried round-bottom flask with a reflux condenser and a dropping funnel

Procedure:

-

Set up the reaction apparatus under an inert atmosphere.

-

Place magnesium turnings in the round-bottom flask.

-

Add a small crystal of iodine to activate the magnesium surface.

-

Add a small amount of anhydrous solvent to cover the magnesium.

-

In the dropping funnel, prepare a solution of a 1:1 molar ratio of 1-bromobutane and 1-bromooctane in the anhydrous solvent.

-

Add a small portion of the halide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required to initiate the reaction.

-

Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.

-

The resulting solution of n-butyloctylmagnesium is ready for analysis or use in subsequent reactions. The concentration can be determined by titration.[29]

Spectroscopic Analysis

NMR Sample Preparation:

-

Inside a glovebox or using a Schlenk line, draw an aliquot of the Grignard solution into a gas-tight syringe.[30][31]

-

Transfer the solution to an NMR tube that has been oven-dried and flushed with an inert gas.

-

Add anhydrous deuterated solvent (e.g., THF-d₈) via a gas-tight syringe.

-

Seal the NMR tube with a cap and parafilm (or use a specialized J. Young NMR tube) before removing it from the inert atmosphere.

IR Sample Preparation:

-

For air-sensitive samples, a specialized sealed liquid transmission cell with IR-transparent windows (e.g., KBr or NaCl) is required.[32][33]

-

Inside a glovebox, the cell is filled with the Grignard solution and sealed.

-

The spectrum is then recorded, and a background spectrum of the solvent in the same cell should be subtracted.

MS Sample Introduction:

-

Due to their reactivity, Grignard reagents are not amenable to standard GC-MS.

-

Direct infusion using a syringe pump into an ESI or other soft ionization source can be employed. The entire system must be purged with an inert gas.

-

For EI-MS, a specialized direct insertion probe for air-sensitive compounds would be necessary, and the sample must be volatile enough.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of a Grignard reagent.

Caption: Workflow for the synthesis and analysis of a Grignard reagent.

Conclusion

While direct experimental spectroscopic data for n-butyloctylmagnesium is scarce, a reliable prediction of its NMR, IR, and MS spectra can be made based on the well-understood principles of organometallic chemistry and spectroscopy. The provided protocols offer a solid foundation for the synthesis and characterization of this and other air-sensitive Grignard reagents. Careful adherence to anhydrous and anaerobic techniques is critical for successful outcomes. The information presented in this guide is intended to assist researchers in the fields of organic synthesis and drug development in their efforts to prepare and characterize novel organometallic compounds.

References

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. bhu.ac.in [bhu.ac.in]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 12. quora.com [quora.com]

- 13. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 16. compoundchem.com [compoundchem.com]

- 17. web.uvic.ca [web.uvic.ca]

- 18. Mass spectra of organometallic compounds - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]

- 19. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chemguide.co.uk [chemguide.co.uk]

- 22. youtube.com [youtube.com]

- 23. www1.udel.edu [www1.udel.edu]

- 24. Ionization methods for the mass spectrometry of organometallic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. web.uvic.ca [web.uvic.ca]

- 26. Grignard reagent - Wikipedia [en.wikipedia.org]

- 27. masterorganicchemistry.com [masterorganicchemistry.com]

- 28. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 29. Organic Syntheses Procedure [orgsyn.org]

- 30. organomation.com [organomation.com]

- 31. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 32. azocleantech.com [azocleantech.com]

- 33. researchgate.net [researchgate.net]

Butyloctylmagnesium: A Technical Guide to its Reactivity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyloctylmagnesium is a dialkylmagnesium compound recognized primarily for its role as a precursor in Ziegler-Natta catalysis for olefin polymerization. While its reactivity is analogous to that of simpler Grignard reagents, detailed quantitative data on its broader applications in general organic synthesis remains limited in publicly available literature. This guide provides a comprehensive overview of the known synthesis, properties, and reactivity of this compound, highlighting its established applications and identifying areas where further research is needed to fully characterize its synthetic utility.

Introduction

This compound, a member of the dialkylmagnesium family of organometallic compounds, presents a unique combination of alkyl groups that influence its physical and chemical properties.[1] Unlike the more common Grignard reagents (RMgX), dialkylmagnesium compounds lack a halide atom directly bonded to the magnesium, which can affect their solubility, stability, and reactivity. This compound is typically supplied as a solution in hydrocarbon solvents such as heptane.[1] Its primary industrial application lies in the production of high-activity magnesium chloride supports for Ziegler-Natta catalysts, which are crucial for the polymerization of olefins like ethylene.[2]

While the fundamental reactivity of this compound is expected to mirror that of other organomagnesium reagents—acting as a potent nucleophile and a strong base—a detailed and quantitative reactivity profile for its use in general organic synthesis is not well-documented. This guide will synthesize the available information on its preparation, physical characteristics, and established reactivity, while also underscoring the current gaps in the scientific literature regarding its broader synthetic applications.

Synthesis of this compound

One common route involves the reaction of two equivalents of a Grignard reagent with dioxane, which precipitates the magnesium dihalide and leaves the soluble dialkylmagnesium in solution. A plausible synthetic pathway for this compound could therefore involve the in-situ formation of butylmagnesium and octylmagnesium halides followed by the Schlenk equilibrium and subsequent removal of magnesium dihalides.

A general representation of the synthesis is the reaction of butylmagnesium chloride with octylmagnesium chloride.[1] This reaction is typically conducted under an inert atmosphere to prevent oxidation and moisture contamination, which would lead to the decomposition of the organometallic species.[1]

Experimental Protocol (General for Dialkylmagnesium Synthesis):

The following is a generalized protocol based on the synthesis of other dialkylmagnesium reagents. Note: This is not a validated protocol for this compound and should be adapted and optimized with appropriate safety precautions.

-

Apparatus: A multi-necked, oven-dried flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and an inlet for inert gas (e.g., argon or nitrogen) is assembled.

-

Magnesium Activation: Magnesium turnings are placed in the flask, and the apparatus is thoroughly flushed with inert gas. Activation of the magnesium can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warming.

-

Grignard Formation: A solution of the alkyl halides (n-butyl chloride and n-octyl chloride) in an anhydrous ethereal solvent (e.g., diethyl ether or THF) or a hydrocarbon is added dropwise to the activated magnesium. The reaction is typically initiated in a small amount of solvent and then the remaining halide solution is added at a rate that maintains a gentle reflux.

-

Dialkylmagnesium Formation: Once the Grignard reagents are formed, the reaction mixture can be stirred at reflux to drive the Schlenk equilibrium towards the formation of the dialkylmagnesium species. Alternatively, the addition of dioxane can be used to precipitate the magnesium halides, leaving the dialkylmagnesium in solution.

-

Isolation: The resulting solution of this compound is typically used directly. If isolation from the precipitated magnesium salts is required, the mixture can be filtered or centrifuged under an inert atmosphere.

Physical Properties: The Challenge of Viscosity

A notable characteristic of this compound solutions in hydrocarbon solvents is their high viscosity. This high viscosity is attributed to the formation of oligomeric or polymeric chain-like structures through intermolecular associations of the dialkylmagnesium molecules.[2] This property can pose challenges in industrial settings, affecting pumping, mixing, and accurate dosing.

To address this issue, significant research has been conducted on the use of viscosity-reducing additives.

Table 1: Effect of Additives on the Viscosity of this compound (BOMAG) Solutions

| Additive | Concentration of Additive (mol%) | Solvent | Initial Viscosity (mPa·s) | Final Viscosity (mPa·s) | Viscosity Reduction (%) |

| Trimethylsilyl carbodiimide | 2.5 | Heptane | 40 | <20 | >50 |

| N,N'-Diisopropylcarbodiimide | Not specified | Heptane | High | Significantly Reduced | Not specified |

| BIAN derivatives | 2.5 | Toluene | High | ~70% reduction | ~70 |

Note: The data in this table is compiled from qualitative and quantitative descriptions in the cited literature. Precise initial and final viscosity values were not always provided.

The mechanism of viscosity reduction by additives like carbodiimides and BIANs (N¹,N²-diphenylacenaphthylene-1,2-diimines) is believed to involve the disruption of the polymeric chains of this compound.[3] The additives likely coordinate to the magnesium centers, breaking the intermolecular associations and leading to smaller, less viscous species in solution.[3]

Reactivity Profile

The reactivity of this compound is characteristic of a strong nucleophile and a non-nucleophilic base, similar to other Grignard and organolithium reagents. The carbon-magnesium bond is highly polarized, with a partial negative charge on the carbon atoms of the butyl and octyl groups, making them highly nucleophilic.

Role in Ziegler-Natta Catalysis

The most extensively documented application of this compound is as a precursor for the synthesis of magnesium chloride supports for Ziegler-Natta catalysts.[2] In this process, this compound is reacted with a chlorinating agent, such as an alkyl aluminum chloride, to precipitate highly active magnesium chloride. This MgCl₂ support is then treated with a titanium compound (e.g., TiCl₄) to generate the final catalyst.

Experimental Protocol: Ziegler-Natta Catalyst Preparation from this compound

The following is a representative, though generalized, protocol based on descriptions in the literature.[2]

-

Reaction Setup: A reaction vessel is charged with a solution of this compound in heptane under an inert atmosphere.

-

Precipitation of MgCl₂: The solution is cooled, and a controlled amount of a chlorinating agent (e.g., ethylaluminum dichloride) is added. This results in the precipitation of magnesium chloride.

-

Washing: The precipitated MgCl₂ is separated from the solution and washed multiple times with a hydrocarbon solvent to remove any byproducts.

-

Titanation: The purified MgCl₂ is then slurried in a fresh hydrocarbon solvent, and a titanium source, typically titanium tetrachloride (TiCl₄), is added. The mixture is heated to a specific temperature for a defined period to allow for the deposition of the titanium species onto the support.

-

Final Washing and Isolation: The final catalyst is washed again with a hydrocarbon solvent to remove any unreacted titanium compounds and then dried to yield the solid Ziegler-Natta catalyst.

General Organic Synthesis: An Area for Further Exploration

Expected Reactivity (Based on Analogy to Grignard Reagents):

-

Nucleophilic Addition to Carbonyls: this compound should react with aldehydes and ketones to form secondary and tertiary alcohols, respectively. The butyl and octyl groups can both act as nucleophiles.

-

Reaction with Esters: Reaction with esters is expected to yield tertiary alcohols, with the addition of two equivalents of the alkyl groups from the this compound.

-

Reaction with Epoxides: Ring-opening of epoxides is another anticipated reaction, leading to the formation of alcohols. The regioselectivity of the attack would likely be influenced by steric factors.

-

As a Base: Due to its high basicity, this compound can be used to deprotonate acidic protons, such as those of terminal alkynes and alcohols.

Information Gap:

A thorough search of the available chemical literature did not yield specific examples with quantitative data (e.g., reaction yields, conditions, and substrate scope) for the reactions of this compound with common organic functional groups outside of its use in polymerization. Therefore, the creation of comprehensive data tables for its general synthetic reactions is not possible at this time.

Conclusion

This compound is an important industrial chemical, primarily valued for its role in the production of Ziegler-Natta catalysts. Its physical properties, particularly the high viscosity of its solutions, have been a subject of study, leading to the development of effective viscosity-reducing additives. While its chemical reactivity is fundamentally that of a strong nucleophile and base, its application and detailed characterization in general organic synthesis are notably absent from the current body of scientific literature. This represents a significant opportunity for future research to explore and quantify the reactivity profile of this interesting dialkylmagnesium reagent, potentially unlocking new synthetic methodologies. Researchers are encouraged to investigate its performance in standard organic transformations and to publish their findings to fill this knowledge gap.

References

- 1. researchgate.net [researchgate.net]

- 2. Reactions of O*- with methyl benzoate: a negative ion chemical ionization and Fourier transform ion cyclotron resonance study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective [comptes-rendus.academie-sciences.fr]

In-Depth Technical Guide to the Mechanism of Action of Butyloctylmagnesium

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical mechanism of action of butyloctylmagnesium, an organometallic compound primarily utilized in organic synthesis and polymer chemistry. Contrary to what its name might imply in a biological context, this compound does not possess a pharmacological mechanism of action involving interactions with biological targets such as receptors or enzymes. Instead, its utility lies in its potent nucleophilic and basic properties as a Grignard reagent. This document details its fundamental chemical behavior, including the Schlenk equilibrium, its role in nucleophilic addition and substitution reactions, and its significant application as a precursor in the synthesis of Ziegler-Natta catalysts. Experimental protocols, quantitative data where available, and visual diagrams of chemical pathways are provided to offer a thorough understanding of this versatile chemical tool.

Core Chemical Identity and Properties

This compound is a dialkylmagnesium compound, a type of Grignard reagent.[1] It is characterized by the presence of both a butyl and an octyl group attached to a central magnesium atom. This combination of alkyl groups provides a balance of reactivity and stability, making it a versatile reagent in various chemical transformations.[1] It is typically supplied as a solution in a non-polar solvent like heptane.

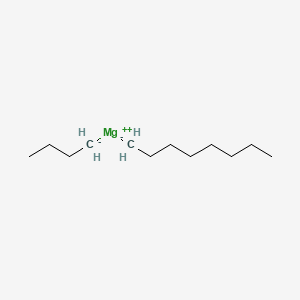

Chemical Structure:

Caption: Chemical structure of this compound.

Physical and Chemical Properties:

| Property | Value |

| Molecular Formula | C12H26Mg |

| Molecular Weight | 194.64 g/mol [2] |

| Appearance | Typically a solution in a hydrocarbon solvent. |

| Hazards | Pyrophoric, reacts violently with water, causes severe skin burns and eye damage.[2] |

The Schlenk Equilibrium: Understanding the Active Species

In solution, Grignard reagents like this compound exist in a dynamic equilibrium known as the Schlenk equilibrium. This equilibrium involves the disproportionation of the dialkylmagnesium species into a symmetrical diorganomagnesium compound and a magnesium halide (if prepared from an alkyl halide). However, for a dialkylmagnesium compound like this compound, the equilibrium is more of an aggregation phenomenon. The position of this equilibrium is influenced by the solvent, concentration, and temperature.

The monomeric form of the Grignard reagent is generally considered the most reactive species in nucleophilic reactions. The formation of dimers and higher oligomers can reduce the reactivity of the reagent.

Caption: The Schlenk equilibrium for dialkylmagnesium compounds.

Mechanism of Action in Organic Synthesis: A Potent Nucleophile

The primary "mechanism of action" of this compound is its function as a strong nucleophile and a strong base. The highly polar carbon-magnesium bond results in a significant partial negative charge on the carbon atoms of the butyl and octyl groups, making them highly reactive towards electrophilic centers.

Nucleophilic Addition to Carbonyls

This compound readily reacts with aldehydes and ketones in a nucleophilic addition reaction to form secondary and tertiary alcohols, respectively, after an acidic workup. The butyl or octyl group adds to the electrophilic carbonyl carbon, forming a new carbon-carbon bond.

Caption: General mechanism of nucleophilic addition to a ketone.

Reaction with Esters

With esters, Grignard reagents typically add twice. The first addition leads to the formation of a ketone intermediate, which is more reactive than the starting ester and quickly reacts with a second equivalent of the Grignard reagent to form a tertiary alcohol after workup.

Nucleophilic Substitution

This compound can also participate in nucleophilic substitution reactions, for example, with alkyl halides, although this is less common than with other organometallic reagents.

Application in Ziegler-Natta Catalyst Synthesis

A significant industrial application of this compound is as a precursor for the synthesis of Ziegler-Natta catalysts, which are used in the production of polyolefins like polyethylene and polypropylene. In this context, this compound is used to prepare highly active magnesium chloride supports.

The high viscosity of this compound solutions in hydrocarbon solvents can be a challenge in industrial applications. Research has shown that additives can be used to reduce this viscosity.

Quantitative Data on Viscosity Reduction of this compound (BOMAG) Solution (20.4% in Heptane):

| Additive | Concentration (mol%) | Viscosity Reduction |

| Trimethylsilyl carbodiimide | 2.5 | > 50% |

Data from a study on modified magnesium alkyls for Ziegler-Natta catalysts.

Caption: Workflow for Ziegler-Natta catalyst synthesis using this compound.

Experimental Protocols

General Handling and Safety Precautions